Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate
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Overview
Description
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO5S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate typically involves the chlorosulfonation of methyl 2-fluoro-4-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether.
Oxidation Reactions: Potassium permanganate is used as an oxidizing agent, and the reaction is carried out in an aqueous medium.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the methoxy group.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate
- Methyl 5-(chlorosulfonyl)-2-fluoro-4-hydroxybenzoate
- Methyl 5-(chlorosulfonyl)-2-fluoro-4-aminobenzoate
Uniqueness
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzoate ester. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects that influence its behavior in chemical reactions. These properties make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO5S/c1-15-7-4-6(11)5(9(12)16-2)3-8(7)17(10,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHIWGAMVPUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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